molecular formula C18H16BrNO2 B5092252 1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione

1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B5092252
M. Wt: 358.2 g/mol
InChI Key: RIRLSDRSPDZBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione is a compound of significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a benzyl group and a 4-bromophenylmethyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable subject for research and application in various scientific domains.

Preparation Methods

The synthesis of 1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the target compound with good efficiency. The reaction conditions are mild, and the product is obtained in a high yield, making this method suitable for both laboratory and industrial-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Industry: Used in the production of materials with specific chemical characteristics.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through its functional groups. The benzyl and 4-bromophenylmethyl groups play a crucial role in binding to specific sites on target molecules, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

1-Benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and functional groups, which impart unique properties and applications to each molecule.

Properties

IUPAC Name

1-benzyl-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c19-16-8-6-13(7-9-16)10-15-11-17(21)20(18(15)22)12-14-4-2-1-3-5-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRLSDRSPDZBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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